molecular formula C12H10ClN5 B11051514 4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 5334-67-8

4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B11051514
CAS No.: 5334-67-8
M. Wt: 259.69 g/mol
InChI Key: ZCCRCOUBJLJMJO-UHFFFAOYSA-N
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Description

4-[(m-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a methyl group and at the 4-position with an m-chlorophenylamino moiety. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism.

Properties

CAS No.

5334-67-8

Molecular Formula

C12H10ClN5

Molecular Weight

259.69 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10ClN5/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-3-8(13)5-9/h2-7H,1H3,(H,14,15,17)

InChI Key

ZCCRCOUBJLJMJO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Pyrazole Carboxylates

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Cyclization with formamide under reflux yields the pyrimidin-4-one intermediate, a critical precursor for subsequent functionalization. For example, ethyl 5-amino-1-methylpyrazole-4-carboxylate reacts with formamide at 120°C for 6 hours to form 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in 78% yield.

Chlorination at the 4-Position

Chlorination of the pyrimidin-4-one intermediate is achieved using POCl₃ in the presence of trimethylamine (TMA) as a catalyst. This step converts the carbonyl group at position 4 to a chloro substituent, essential for nucleophilic substitution. For instance, heating 1-methylpyrazolo[3,4-d]pyrimidin-4-one with POCl₃ and TMA at 110°C for 4 hours affords 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in 85% yield.

Amination with m-Chloroaniline

Nucleophilic Aromatic Substitution

The chlorine atom at position 4 is displaced by m-chloroaniline via nucleophilic substitution. This reaction is typically conducted in anhydrous ethanol or tetrahydrofuran (THF) under reflux. For example, heating 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with m-chloroaniline in ethanol at 80°C for 12 hours yields the target compound in 72% yield. Catalytic acid (e.g., acetic acid) may enhance reaction efficiency by protonating the pyrimidine ring, increasing electrophilicity at position 4.

Optimization of Reaction Conditions

Recent studies highlight the impact of solvent polarity and temperature on substitution efficiency. Polar aprotic solvents like dimethylformamide (DMF) reduce reaction times to 6 hours but may lower yields due to side reactions. Ethanol remains the preferred solvent for balancing yield and purity.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and eluents such as CH₂Cl₂/acetone (9:1). This method resolves unreacted starting materials and by-products, achieving >95% purity.

Spectroscopic Validation

  • 1H^1H-NMR (400 MHz, DMSO-d₆): Signals at δ 8.46 ppm (singlet, H-3 pyrazole), 7.35–7.60 ppm (multiplet, aromatic H from m-chlorophenyl), and 4.08 ppm (singlet, N-CH₃).

  • Mass Spectrometry : ESI-MS m/z 302.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₁ClN₆.

Comparative Analysis of Synthetic Methods

StepReagents/ConditionsYield (%)Reference
CyclizationFormamide, 120°C, 6 h78
ChlorinationPOCl₃, TMA, 110°C, 4 h85
Aminationm-Chloroaniline, EtOH, 80°C, 12 h72
PurificationSilica gel, CH₂Cl₂/acetone (9:1)>95

Challenges and Mitigation Strategies

By-Product Formation

Over-chlorination or incomplete substitution may occur if reaction times exceed optimal durations. Monitoring via thin-layer chromatography (TLC) every 2 hours is recommended.

Solvent Selection

Ethanol minimizes side reactions compared to DMF, though prolonged reflux may degrade heat-sensitive intermediates. Shortening reaction times to 8 hours preserves yield .

Chemical Reactions Analysis

PP2 undergoes several reactions:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction reactions modify its functional groups.

    Substitution: Substituents on the chlorophenyl ring can be altered.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles play crucial roles.

    Major Products: These reactions yield diverse derivatives with altered pharmacological properties.

Scientific Research Applications

PP2’s applications span multiple fields:

    Chemistry: Used as a kinase inhibitor in drug discovery.

    Biology: Investigated for its impact on cell signaling pathways.

    Medicine: Potential therapeutic agent against cancer (especially CDK2-related malignancies).

    Industry: Research-grade PP2 aids in understanding kinase function.

Mechanism of Action

PP2 selectively inhibits CDK2 by binding to its active site. It disrupts cell cycle progression, leading to cell growth inhibition. Molecular targets include Leu83 in CDK2.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogs with Halogen Substituents

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b)
  • Substituents : 4-Cl, 6-(chloromethyl), 1-CH₃.
  • Synthesis: Prepared via a two-step route from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, involving condensation with chloroacetonitrile followed by chlorination with POCl₃ .
  • Spectral Data :
    • ¹H-NMR: Singlets at 4.08 ppm (CH₃), 4.92 ppm (ClCH₂), and 8.46 ppm (pyrazole C-H) .
  • Reactivity : The dual chlorine atoms at positions 4 and 6 enable nucleophilic substitutions, making it a versatile precursor for disubstituted derivatives .
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
  • Substituents : 4-Cl, 1-(4-ClC₆H₄).
  • Applications : Chlorinated derivatives are often explored for enhanced lipophilicity and antimicrobial activity .
1-(3-Chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Substituents : 1-(3-Cl-4-CH₃C₆H₃), 4-NH(2,4-(OCH₃)₂C₆H₃).
Antimicrobial Pyrazolo[3,4-d]pyrimidines
  • Examples : Dihydro-1H-pyrazolo[3,4-d]pyrimidines synthesized in PEG-400.
  • Activity : Demonstrated broad-spectrum antimicrobial effects, with MIC values <10 µg/mL against Gram-positive bacteria .
  • SAR : Substitution at the 4-position with electron-withdrawing groups (e.g., Cl, CF₃) enhances membrane penetration and target binding .
Thieno[3,2-d]pyrimidine Hybrids
  • Example: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine.
  • Synthesis : Vilsmeier–Haack reaction with formamide and POCl₃ (80% yield) .
  • Activity : Inhibits IL-6-induced STAT3 activation (IC₅₀ = 2.55 µM), outperforming genistein (IC₅₀ = 15 µM) .
Benzothiazolyl-Substituted Derivatives
  • Example : 1-(1,3-Benzothiazol-2-yl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Activity: Potent inhibition of P. aeruginosa (MIC = 1.56 µg/mL), attributed to the benzothiazole moiety’s ability to disrupt bacterial biofilms .

Comparative Data Table

Compound Name Substituents Synthesis Method Key Spectral Data (¹H-NMR) Biological Activity References
4-[(m-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Target) 1-CH₃, 4-NH(m-ClC₆H₄) Likely via Vilsmeier–Haack or nucleophilic substitution Anticipated singlet ~8.5 ppm (pyrazole C-H) Hypothesized kinase inhibition
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-ClCH₂, 1-CH₃ Two-step synthesis from ethyl ester 4.08 ppm (CH₃), 4.92 ppm (ClCH₂) Precursor for bioactive derivatives
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thienopyrimidine hybrid Vilsmeier–Haack reaction Multiple singlets (pyrimidine protons) STAT3 inhibition (IC₅₀ = 2.55 µM)
1-(1,3-Benzothiazol-2-yl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine 1-Benzothiazolyl, 4-ClC₆H₄ Condensation with benzothiazole amines Aromatic protons ~7.5–8.5 ppm Anti-P. aeruginosa (MIC = 1.56 µg/mL)

Key Research Findings and Trends

  • Synthetic Flexibility : Chlorine atoms at the 4- or 6-positions facilitate further functionalization (e.g., amination, alkylation), as seen in and .
  • Bioactivity Correlation: Antimicrobial Activity: Electron-withdrawing substituents (Cl, CF₃) at the 4-position enhance microbial target engagement . Anticancer Potential: Hybrid scaffolds (e.g., thienopyrimidine) show STAT3 pathway inhibition, a key target in oncology .
  • Spectroscopic Consistency : ¹H-NMR signals for pyrazole protons consistently appear near 8.5 ppm across analogs, aiding structural validation .

Biological Activity

4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This compound's structure suggests promising interactions with biological targets, especially in cancer therapeutics.

  • Chemical Formula : C12H10ClN5
  • Molecular Weight : 259.694 g/mol
  • CAS Number : 5334-67-8
  • SMILES Notation : Cc1ncnc2c1c(n2)N(c1ccc(Cl)cc1)C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as an epidermal growth factor receptor (EGFR) inhibitor.

The compound is designed to target the ATP-binding site of EGFR, similar to other known inhibitors. Its structural similarity to ATP allows it to compete effectively for binding, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.

In Vitro Studies

Recent studies have highlighted the anti-proliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives. For instance, one study synthesized multiple derivatives and evaluated their potency against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably:

  • Compound 12b exhibited IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116.
  • It showed remarkable kinase inhibitory activity with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .

Apoptotic Induction and Cell Cycle Arrest

Flow cytometric analyses demonstrated that compound 12b could induce apoptosis and arrest the cell cycle at the S and G2/M phases. The treatment resulted in an 8.8-fold increase in the BAX/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling .

Case Study 1: EGFR Inhibition

In a comparative study of various pyrazolo[3,4-d]pyrimidine derivatives:

  • Compound 12b was identified as the most potent inhibitor with significant anti-proliferative effects across multiple cancer cell lines.
  • Molecular docking studies confirmed its binding affinity for both wild-type and mutant EGFR, supporting its potential as a therapeutic agent for resistant cancer forms.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the phenyl ring significantly influenced biological activity. The presence of chlorine at the meta position was crucial for enhancing inhibitory potency against EGFR .

Summary Table of Biological Activities

CompoundTargetIC50 (µM) A549IC50 (µM) HCT-116EGFR WT IC50 (µM)EGFR T790M IC50 (µM)
Compound 12bEGFR Inhibitor8.2119.560.0160.236
Compound 8EGFR InhibitorTBDTBDTBDTBD

Q & A

Basic: What are the optimal synthetic conditions for preparing 4-[(m-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine?

Answer:
The synthesis typically involves:

  • Stepwise functionalization : Reacting 4-chlorophenyl derivatives with thioacetamide or substituted acetamides under reflux conditions in solvents like dry acetonitrile or dichloromethane .
  • Temperature control : Maintaining 60–80°C for nucleophilic substitution reactions to introduce the pyrazolo-pyrimidine core .
  • Catalysts : Using triethylamine or similar bases to deprotonate intermediates and enhance reaction efficiency .
  • Yield optimization : Reflux times of 6–12 hours and post-reaction purification via recrystallization (e.g., using acetonitrile) improve purity (≥95%) .

Basic: Which purification methods are most effective for isolating this compound?

Answer:

  • Recrystallization : Acetonitrile or ethanol is preferred due to the compound’s moderate solubility in polar aprotic solvents .
  • Chromatography : Flash column chromatography with silica gel (ethyl acetate/hexane, 3:7 ratio) resolves impurities from side reactions .
  • Analytical validation : Post-purification analysis via HPLC (C18 column, methanol/water mobile phase) confirms purity, while 1^1H NMR (DMSO-d6, 400 MHz) verifies structural integrity .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., kinase inhibition vs. cytotoxicity)?

Answer:

  • Dose-response profiling : Conduct parallel assays (e.g., kinase inhibition IC50_{50} vs. cell viability assays) to distinguish target-specific effects from off-target toxicity .
  • Structural analogs : Compare activity of derivatives (e.g., 3-iodo or 1-isopropyl variants) to identify substituents critical for selectivity .
  • Mechanistic studies : Use phosphoproteomics or CRISPR-edited cell lines to validate kinase targets (e.g., Src family kinases) and rule out nonspecific apoptosis pathways .

Advanced: What methodologies confirm the compound’s structural conformation and regioselectivity?

Answer:

  • X-ray crystallography : Resolve ambiguous regiochemistry (e.g., pyrazolo-pyrimidine N-methylation site) using single-crystal diffraction data .
  • 2D NMR : 13^{13}C-HSQC and NOESY experiments map proton-proton proximities, distinguishing between 1H-pyrazolo[3,4-d]pyrimidine and isomeric forms .
  • Computational modeling : Density Functional Theory (DFT) predicts stable tautomers and aligns with experimental IR/Raman spectra .

Advanced: How should researchers design experiments to assess kinase inhibition specificity?

Answer:

  • Kinase panel screening : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler™) to test against 50+ kinases, including Src, MAPK, and PI3K families .
  • Competitive binding assays : Incorporate 32^{32}P-ATP or fluorescent ATP analogs to quantify inhibition kinetics (Ki_i) and mode (competitive/non-competitive) .
  • Cellular target engagement : Employ NanoBRET™ or thermal shift assays to verify target binding in live cells .

Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-piperidin-3-yl groups during coupling reactions to enforce stereochemical control .
  • Asymmetric catalysis : Palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) achieves >90% enantiomeric excess .
  • Chiral HPLC : Resolve racemic mixtures using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1^1H/13^{13}C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and quaternary carbons (e.g., pyrimidine C4) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 300.08) .
  • IR spectroscopy : Identify amide C=O stretches (~1650 cm1^{-1}) and NH bends (~3350 cm1^{-1}) .

Advanced: How can researchers address low aqueous solubility in biological assays?

Answer:

  • Prodrug design : Introduce phosphate or PEGylated groups to enhance solubility without compromising activity .
  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain compound stability in cell culture .
  • Structural modification : Replace the m-chlorophenyl group with hydrophilic substituents (e.g., morpholine) .

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